molecular formula C22H28N4O2 B3020161 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 1396869-81-0

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea

Cat. No. B3020161
CAS RN: 1396869-81-0
M. Wt: 380.492
InChI Key: KGJWFRRSOZZQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea, also known as DMAMCL, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea works by binding to specific biological molecules and emitting a fluorescent signal upon excitation with light. The exact mechanism of action is not fully understood, but it is believed to involve interactions with the hydrophobic regions of biomolecules.
Biochemical and Physiological Effects:
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea has been shown to have low toxicity and minimal effects on cell viability. It has been used to detect various biological molecules in vitro and in vivo, including DNA, RNA, and proteins. 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea has also been shown to selectively bind to cancer cells, making it a potential therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea has several advantages for use in lab experiments. It is a highly sensitive and specific fluorescent probe that can detect small quantities of biomolecules. It is also easy to use and can be incorporated into various experimental protocols. However, 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea has limitations, including its cost and the need for specialized equipment to detect the fluorescent signal.

Future Directions

There are several future directions for research on 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea. One area of interest is the development of new synthetic methods to improve the yield and purity of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea. Another area of interest is the optimization of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea for use as a therapeutic agent for cancer and other diseases. Additionally, there is potential for 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea to be used in combination with other fluorescent probes to detect multiple biomolecules simultaneously.

Synthesis Methods

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea is synthesized through a multi-step process involving the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethyl carbamate to form 1-methyl-1H-indole-3-carbamic acid ethyl ester. This intermediate product is then reacted with 4-ethoxyphenyl isocyanate and dimethylamine to form 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea.

Scientific Research Applications

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea has been studied for its potential use as a fluorescent probe for detecting and imaging various biological molecules, including proteins, nucleic acids, and lipids. It has also been investigated for its potential as a therapeutic agent for cancer and other diseases.

properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-5-28-17-12-10-16(11-13-17)24-22(27)23-14-21(25(2)3)19-15-26(4)20-9-7-6-8-18(19)20/h6-13,15,21H,5,14H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJWFRRSOZZQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-ethoxyphenyl)urea

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